Lysin-Clonixinat

Übersicht

Beschreibung

Clonixin Lysinate is a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic, antipyretic, and platelet-inhibitory actions. It is primarily used in the treatment of chronic arthritic conditions and various soft tissue disorders associated with pain and inflammation . The compound is a lysine salt of clonixin, which enhances its solubility and bioavailability.

Wissenschaftliche Forschungsanwendungen

Clonixin-Lysinat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird zur Untersuchung von NSAR und deren Wechselwirkungen mit verschiedenen chemischen Reagenzien verwendet.

Biologie: Die Forschung konzentriert sich auf ihre Auswirkungen auf zelluläre Prozesse und ihr Potenzial als entzündungshemmendes Mittel.

5. Wirkmechanismus

Der Wirkmechanismus von Clonixin-Lysinat beinhaltet die Hemmung der Cyclooxygenase-Enzyme 1 und 2 (COX-1 und COX-2), was zu einer Reduktion der Prostaglandinproduktion führt . Dies führt zu einer Abnahme von Entzündungen, Schmerzen und Fieber. Die Verbindung zeigt auch Thrombozytenaggregationshemmende Wirkungen, die zu ihren analgetischen und antipyretischen Wirkungen beitragen .

Ähnliche Verbindungen:

Diclofenac: Ein weiteres NSAR mit ähnlichen entzündungshemmenden und analgetischen Eigenschaften.

Flunixin: Ein NSAR, das in der Veterinärmedizin eingesetzt wird und vergleichbare Wirkungen hat.

Piroxicam: Ein langwirksames NSAR, das für ähnliche Indikationen eingesetzt wird.

Einzigartigkeit: Clonixin-Lysinat ist aufgrund seiner Lysinsalzform einzigartig, die seine Löslichkeit und Bioverfügbarkeit im Vergleich zu anderen NSAR verbessert . Dies macht es besonders effektiv in oralen Formulierungen, wodurch ein schneller Wirkungseintritt und eine verbesserte Patientencompliance erzielt werden.

Zusammenfassend lässt sich sagen, dass Clonixin-Lysinat ein vielseitiges NSAR mit bedeutenden Anwendungen in Medizin und Forschung ist. Seine einzigartigen Eigenschaften und sein effektiver Wirkmechanismus machen es zu einer wertvollen Verbindung bei der Behandlung verschiedener entzündlicher Erkrankungen.

Wirkmechanismus

Lysine clonixinate, also known as clonixin lysine salt, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties . This article will delve into the mechanism of action of lysine clonixinate, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

The primary targets of lysine clonixinate are the cyclooxygenase enzymes 1 and 2 (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammation and pain .

Mode of Action

Lysine clonixinate functions by inhibiting the activity of COX-1 and COX-2 enzymes . This inhibition results in a reduction in the production of prostaglandins . By limiting the production of these compounds, lysine clonixinate can alleviate pain and reduce inflammation .

Biochemical Pathways

The primary biochemical pathway affected by lysine clonixinate is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, lysine clonixinate disrupts this pathway, leading to a decrease in the production of prostaglandins . The downstream effect of this disruption is a reduction in inflammation and pain.

Pharmacokinetics

It is known that lysine clonixinate is extensively metabolized . More than 60% of the administered dose is eliminated in the urine .

Result of Action

The molecular and cellular effects of lysine clonixinate’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, lysine clonixinate can decrease the inflammatory response at the cellular level . This leads to a reduction in pain and inflammation at the molecular level.

Biochemische Analyse

Biochemical Properties

Lysine Clonixinate interacts with cyclooxygenase enzymes 1 and 2 (COX-1 and COX-2), inhibiting their function . This inhibition results in a reduction in prostaglandin production , a group of lipids involved in dealing with injury or infection.

Cellular Effects

Lysine Clonixinate has a significant impact on various types of cells and cellular processes. It influences cell function by reducing the production of prostaglandins, which play a key role in inflammation, pain, and fever responses . By inhibiting COX-1 and COX-2 enzymes, Lysine Clonixinate can alter cell signaling pathways and affect gene expression related to these responses .

Molecular Mechanism

The molecular mechanism of Lysine Clonixinate is presumed to function similarly to other NSAIDs. It inhibits the cyclooxygenase enzymes 1 and 2, resulting in a reduction in prostaglandin production . This inhibition can lead to changes in gene expression and cellular responses to inflammation and pain .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Lysine Clonixinate in laboratory settings are limited, it’s known that the effects of NSAIDs like Lysine Clonixinate can vary over time. These effects can be influenced by factors such as the drug’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of Lysine Clonixinate can vary with different dosages

Metabolic Pathways

As an NSAID, it is known to interact with the cyclooxygenase enzymes, which play a crucial role in the metabolism of arachidonic acid to prostaglandins .

Transport and Distribution

The transport and distribution of Lysine Clonixinate within cells and tissues have not been extensively studied. As with other NSAIDs, it is likely to be distributed throughout the body via the bloodstream after absorption .

Subcellular Localization

Given its role as an NSAID and its mechanism of action, it is likely to be found in areas of the cell where the cyclooxygenase enzymes are located, such as the endoplasmic reticulum and nuclear envelope .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Clonixin beinhaltet die Reaktion von Clonixin mit Lysin. Clonixin selbst wird durch Umsetzung von 2-Chlor-3-methylanilin mit Pyridin-3-carbonsäure unter bestimmten Bedingungen synthetisiert . Die Reaktion beinhaltet typischerweise die Verwendung von Chloracetonitril und Triethylamin, gefolgt von Erhitzen mit Kaliumcarbonat und Glycerinacetonid, um den Ester zu erhalten, der dann in Essigsäure entblockt wird, um Clonixin zu ergeben .

Industrielle Produktionsverfahren: Die industrielle Produktion von Clonixin-Lysinat beinhaltet die Bildung von Weichgelatinekapseln, die Lysin-Clonixinat enthalten. Der Prozess beinhaltet die Bildung von Gelatinekapseln mit einer Füllung, die this compound in einer hydrophilen Matrix enthält, wobei häufig Glycerin und Sorbitol als Weichmacher verwendet werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Clonixin-Lysinat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Clonixin kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können die in Clonixin vorhandenen funktionellen Gruppen verändern.

Substitution: Clonixin kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung des aromatischen Rings.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Halogenierungs- und Nitrierungsreaktionen beinhalten oft Reagenzien wie Chlor, Brom und Salpetersäure.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation zur Bildung von Carbonsäuren führen, während Reduktion Amine liefern kann.

Vergleich Mit ähnlichen Verbindungen

Diclofenac: Another NSAID with similar anti-inflammatory and analgesic properties.

Flunixin: An NSAID used in veterinary medicine with comparable effects.

Piroxicam: A long-acting NSAID used for similar indications.

Uniqueness: Clonixin Lysinate is unique due to its lysine salt form, which enhances its solubility and bioavailability compared to other NSAIDs . This makes it particularly effective in oral formulations, providing rapid onset of action and improved patient compliance.

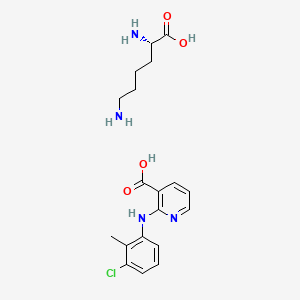

Eigenschaften

IUPAC Name |

2-(3-chloro-2-methylanilino)pyridine-3-carboxylic acid;(2S)-2,6-diaminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2.C6H14N2O2/c1-8-10(14)5-2-6-11(8)16-12-9(13(17)18)4-3-7-15-12;7-4-2-1-3-5(8)6(9)10/h2-7H,1H3,(H,15,16)(H,17,18);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNFYQCHAWFYQI-ZSCHJXSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)O.C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)O.C(CCN)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204436 | |

| Record name | L 104 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55837-30-4 | |

| Record name | Lysine clonixinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55837-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine clonixinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L 104 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Lysine, 2-[(3-chloro-2-methylphenyl)amino]-3-pyridinecarboxylate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLONIXIN LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06PW4M190R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

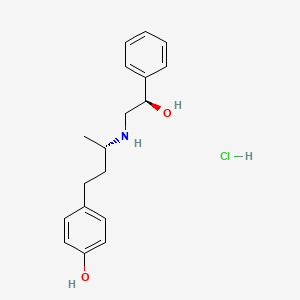

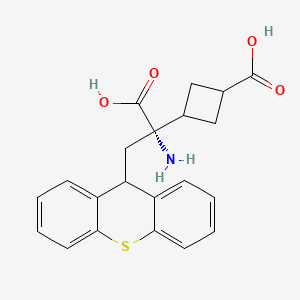

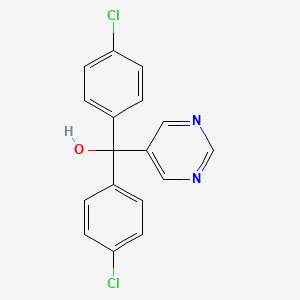

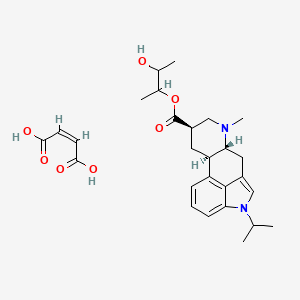

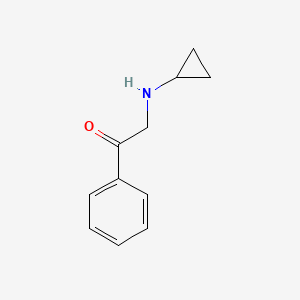

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of lysine clonixinate?

A1: Lysine clonixinate is a non-steroidal anti-inflammatory drug (NSAID) that primarily exerts its effects by inhibiting the synthesis of prostaglandins. [, , , , , ] This inhibition occurs through the targeting of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins. [, , ]

Q2: Does lysine clonixinate affect the lipoxygenase (LOX) pathway?

A4: Interestingly, lysine clonixinate has been shown to inhibit the production of 5-hydroxyeicosatetraenoic acid (5-HETE), a metabolite of the LOX pathway. [, , ] This inhibition has been observed both in vitro and in vivo, suggesting a potential role of LOX modulation in the pharmacological profile of lysine clonixinate. [, , ]

Q3: What are the downstream effects of lysine clonixinate's COX and potential LOX modulation?

A5: By inhibiting COX, lysine clonixinate reduces the production of prostaglandins, which are key mediators of inflammation and pain. [, , , ] The potential inhibition of LOX could further contribute to its anti-inflammatory effects, as 5-HETE is known to play a role in inflammatory processes. [, , ]

Q4: What is the molecular formula and weight of lysine clonixinate?

A4: The molecular formula of lysine clonixinate is C19H21ClN2O4, and its molecular weight is 376.84 g/mol.

Q5: Has the pharmacokinetic profile of lysine clonixinate been studied in specific populations, such as children?

A9: Yes, one study investigated the pharmacokinetics of intravenous lysine clonixinate in children undergoing postoperative care. [] The study found differences in some pharmacokinetic parameters compared to those reported in adults, highlighting the importance of age-specific considerations for dosing. []

Q6: What types of in vivo models have been used to study the analgesic efficacy of lysine clonixinate?

A10: Various animal models have been employed to assess the analgesic properties of lysine clonixinate. These include the formalin test, which is commonly used to evaluate pain behaviors in rodents. [, ] Additionally, the rat paw-lick test has been employed to assess pain responses following the administration of lysine clonixinate formulations. []

Q7: What clinical conditions have been investigated in clinical trials involving lysine clonixinate?

A7: Lysine clonixinate has been studied in clinical trials for its efficacy in managing pain associated with various conditions, including:

- Postoperative Pain: Studies have evaluated its use in managing pain following surgical procedures like inguinal hernioplasty. []

- Dental Pain: Research has explored its efficacy in alleviating pain following minor dental surgery, including tooth extractions. [, ]

- Dysmenorrhea: Clinical trials have investigated its use in treating pain associated with primary dysmenorrhea. [, , ]

- Migraine: Several studies have assessed the efficacy of lysine clonixinate, both oral and intravenous formulations, in treating migraine attacks. [, , , ]

Q8: What is known about the gastrointestinal safety profile of lysine clonixinate compared to other NSAIDs?

A13: While all NSAIDs carry a risk of gastrointestinal side effects, some studies suggest that lysine clonixinate might be associated with a lower incidence of gastrointestinal bleeding compared to traditional NSAIDs like aspirin and ibuprofen. [] This potential advantage is attributed to its possible differential effects on COX and LOX pathways. [, ]

Q9: Have any novel drug delivery systems been explored for lysine clonixinate?

A14: Yes, one study investigated the development of a guar gum film loaded with lysine clonixinate for potential use in periodontal treatments. [] This approach aimed to provide prolonged drug release and enhanced local delivery to the periodontal tissues. [] Another study explored a microemulsion formulation of clonixic acid, the active moiety of lysine clonixinate, to enhance solubility and reduce pain on injection. []

Q10: What analytical techniques have been used to quantify lysine clonixinate in biological samples?

A15: High-performance liquid chromatography (HPLC) is a commonly used technique to measure lysine clonixinate concentrations in biological samples, such as serum or plasma. [, ]

Q11: Are there any alternative analytical methods for lysine clonixinate quantification?

A16: Yes, near-infrared (NIR) spectroscopy has been explored as a rapid and non-destructive method for quantifying lysine clonixinate in intravenous injections. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;hydrochloride](/img/structure/B1675696.png)

![2-Methyl-2-[4-[2-[5-methyl-2-(4-phenylphenyl)-1,3-oxazol-4-yl]ethoxy]phenoxy]propanoic acid](/img/structure/B1675702.png)

![4-{4-[(2R)-2-fluoro-1-(propane-2-sulfonamido)propan-2-yl]phenyl}-N-methylbenzamide](/img/structure/B1675704.png)

![5-[Bis(4-chlorophenyl)methyl]pyrimidine](/img/structure/B1675711.png)

![N-[(1R,2R)-6-[1-[(4-fluorophenyl)methyl-methylamino]ethylideneamino]-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-phenylbenzamide](/img/structure/B1675713.png)